7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a precursor . The synthetic route includes a three-step reaction starting with the precursor, followed by cyclocondensation with α-acetyl-γ-butyrolactone to afford the desired compound . The use of deep eutectic solvents (DES) in the synthesis process provides several advantages, such as a benign environment, high yield, scalability, and a simple work-up procedure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of environmentally friendly solvents and scalable synthetic routes, such as those involving DES, are likely to be favored in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include α-acetyl-γ-butyrolactone for cyclocondensation and deep eutectic solvents for environmentally friendly synthesis .
Major Products Formed: The major products formed from these reactions include pyrazolo-pyrido-pyrimidine and dihydrofuro-pyrido-pyrazolo-pyrimidine derivatives .
Scientific Research Applications
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to mimic purine, enabling it to interact with enzymes and receptors involved in biological processes . This interaction can lead to various pharmacological effects, such as anti-inflammatory and anti-tumor activities .
Comparison with Similar Compounds
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Uniqueness: 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific amino and carboxylic acid functional groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs . Its ability to form various derivatives with significant pharmacological properties further highlights its uniqueness .
Properties
IUPAC Name |
7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-2-6(9)12-7(11-4)5(3-10-12)8(13)14/h2-3H,9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYJWERZTXWUFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.